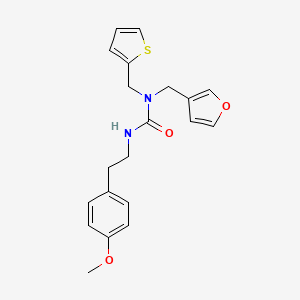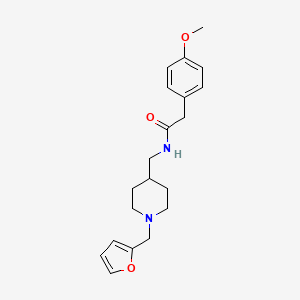![molecular formula C18H17F3N2O2 B2620800 N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303151-32-8](/img/structure/B2620800.png)
N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C18H17F3N2O2 and a molecular weight of 350.34 . It is a derivative of morpholine, a heterocyclic compound widely used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .
Synthesis Analysis
A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives, which include “this compound”, were synthesized using ionic liquid as solvent and base .Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Mécanisme D'action
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, mimicking the pathology observed in Parkinson's disease. This compound is also easy to administer and has a well-established protocol for inducing Parkinson's disease-like symptoms in animal models.
The limitations of using this compound in lab experiments include its potential toxicity and variability in inducing Parkinson's disease-like symptoms. The metabolism of this compound into MPP+ can also vary between species, leading to differences in the severity and onset of symptoms.
Orientations Futures
For N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide research include developing new animal models that better mimic the pathology observed in Parkinson's disease. This includes using non-human primates, which have a more similar dopaminergic system to humans. Additionally, researchers are exploring the potential use of this compound in developing new treatments for Parkinson's disease. This includes identifying new targets for therapeutic intervention and developing new drugs that can protect dopaminergic neurons from this compound-induced damage.
Méthodes De Synthèse
The synthesis of N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide involves the reaction of 4-morpholinophenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide has been extensively used in scientific research to study the dopaminergic system. It is commonly used to induce Parkinson's disease-like symptoms in animal models. This compound is metabolized into MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and develop potential treatments.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-1-2-7-16(15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGBEVHWLBRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)
![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)
![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)
![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)